![molecular formula C15H20N2O B6749379 1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6749379.png)
1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenylcyclopropyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Phenylcyclopropyl Group: This can be achieved through the cyclopropanation of styrene using a suitable carbene precursor.
Attachment of the Pyrrolidine Ring: The phenylcyclopropyl group is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, such as cyclopropylamine.
Uniqueness: 1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide stands out due to its unique combination of a phenylcyclopropyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[(2-phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-15(18)12-6-7-17(9-12)10-13-8-14(13)11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZHCHATGQJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6749299.png)
![N-[(2-methoxyphenyl)methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B6749306.png)
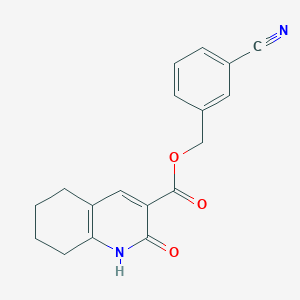
![1-Ethyl-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylurea](/img/structure/B6749318.png)
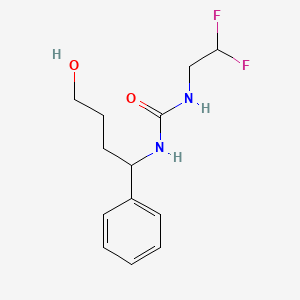
![N-[2-[(dimethylamino)methyl]phenyl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6749343.png)
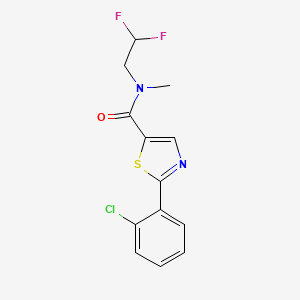
![N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6749366.png)
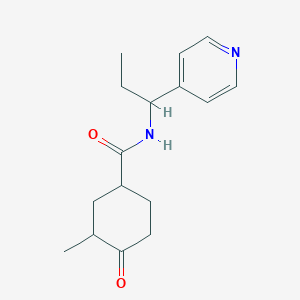
![2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6749393.png)
![3-(5-fluoro-2-phenyl-1H-indol-3-yl)-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B6749404.png)
![2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749410.png)
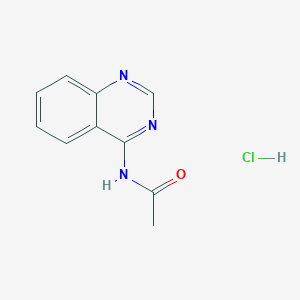
![3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6749422.png)
